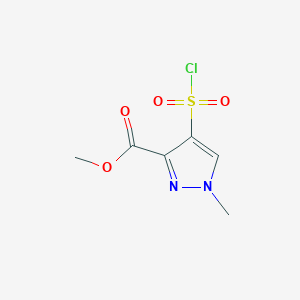

Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate

Description

Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate is a pyrazole-based compound featuring a chlorosulfonyl group at position 4 and a methyl ester at position 3. Pyrazole derivatives are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science. The chlorosulfonyl group enhances reactivity, enabling nucleophilic substitution reactions, while the methyl ester contributes to stability and solubility. Structural characterization of such compounds typically employs crystallographic tools like SHELX and Mercury (), ensuring accurate determination of bond angles and intermolecular interactions .

Propriétés

IUPAC Name |

methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O4S/c1-9-3-4(14(7,11)12)5(8-9)6(10)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOIBEHWMRVIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate typically involves the reaction of 4-chlorosulfonyl-1-methylpyrazole with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.

Reduction Reactions: The compound can be reduced to form corresponding sulfonamide derivatives.

Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

Substitution Reactions: Formation of sulfonamide or sulfonate esters.

Reduction Reactions: Formation of sulfonamide derivatives.

Oxidation Reactions: Formation of sulfone derivatives.

Applications De Recherche Scientifique

Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its reactive sulfonyl group.

Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can act as an irreversible inhibitor .

Comparaison Avec Des Composés Similaires

The following analysis compares Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate with structurally related pyrazole and sulfonate derivatives, emphasizing substituent effects, reactivity, and applications.

Substituent Effects on Reactivity and Stability

Key Observations :

- Chlorosulfonyl vs. Sulfanyl Groups : The chlorosulfonyl group in the target compound is more electrophilic than the sulfanyl group in , enabling faster nucleophilic substitution.

- Ester Stability : Aromatic methyl esters (e.g., pyrazole-based) exhibit greater hydrolytic stability than aliphatic esters () due to resonance stabilization .

- Trifluoromethyl vs. Methyl : Trifluoromethyl substituents () increase metabolic stability and lipophilicity, making such compounds favorable in drug design .

Structural and Crystallographic Insights

Crystallographic analysis (e.g., via SHELX or Mercury) reveals that pyrazole derivatives with bulky substituents (e.g., trifluoromethyl, chlorophenyl) exhibit distinct packing patterns and intermolecular interactions. For example:

- The sulfonyl group in the target compound likely participates in hydrogen bonding or halogen interactions, influencing crystal packing (analogous to sulfonate esters in ) .

- The planar pyrazole ring facilitates π-π stacking, whereas glucopyranoside derivatives () adopt chair conformations, limiting aromatic interactions .

Activité Biologique

Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate (CAS No. 1017784-04-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C6H7ClN2O2

- Molecular Weight : 174.59 g/mol

- CAS Number : 1017784-04-1

Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate exhibits biological activity primarily through its interactions with various enzymes and receptors. Its structure allows it to act as a potential inhibitor of certain kinases, which are critical in cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that pyrazole derivatives, including methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate, can inhibit the growth of cancer cell lines such as HeLa and MCF-7. The efficacy of these compounds is often measured using IC50 values, which indicate the concentration required to inhibit cell proliferation by 50%.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate | HeLa | <15 |

| Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate | MCF-7 | <20 |

These findings suggest that the compound may disrupt critical pathways involved in tumor growth and survival.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In particular, studies focusing on HIV have shown that pyrazole-based compounds can inhibit HIV replication without targeting the common viral enzymes, suggesting a unique mechanism of action that may help in overcoming drug resistance.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly influence their potency and selectivity against specific targets.

Key Findings in SAR Studies:

- Substituent Effects : The presence of electron-withdrawing groups (like chlorosulfonyl) enhances the inhibitory activity against kinases.

- Hydrophobic Interactions : The methyl group at the 1-position improves binding affinity within hydrophobic pockets of target proteins.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate, demonstrated significant cytotoxicity against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, making them potential candidates for further development into therapeutic agents.

Case Study 2: Antiviral Screening

In another investigation focusing on HIV inhibitors, methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate was screened alongside other pyrazoles. The results showed promising antiviral activity with minimal cytotoxicity to host cells, highlighting its potential as a lead compound in antiviral drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.